Methyl cis-Communate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

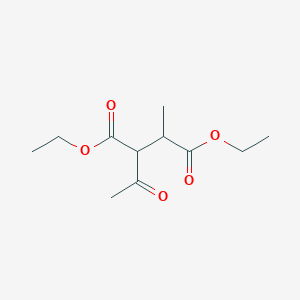

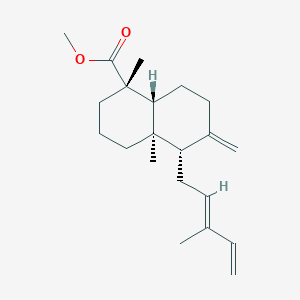

Methyl cis-Communate is a chemical compound that has garnered significant attention in scientific research due to its unique properties and potential applications. This compound belongs to the family of communes, which are a class of secondary metabolites produced by various plants and fungi. Methyl cis-Communate has been found in several plant species, including Commiphora myrrha, a plant commonly used in traditional medicine. In recent years, researchers have focused on understanding the synthesis, mechanism of action, and potential applications of this compound.

Wissenschaftliche Forschungsanwendungen

DNA Methylation and Biological Processes

Methyl cis-Communate plays a significant role in DNA methylation, which is crucial in various biological processes. Abnormal DNA methylation patterns are often observed in diseases. Recent studies highlight the importance of cis-acting DNA elements in regulating locus-specific DNA methylation. This involves transcription factors, histone modification, and DNA secondary structures. Such knowledge is vital in clinical applications like liquid biopsy for early cancer diagnosis and treatment (Wang, Ngo, & Wang, 2021).

Role in Cancer Research

Evidence shows that carcinoma in situ (CIS), a precursor of invasive urothelial carcinoma, is characterized by frequent gene promoter methylation. The timing of altered DNA methylation in this pathway is critical. This methylation has been associated with poor prognosis and increased progression to tumor death in patients (Dhawan et al., 2006).

Resistance to Anticancer Agents

Studies indicate that treatment-related DNA hypermethylation may contribute to drug-resistant phenotypes in cancers, particularly regarding cisplatin resistance. This involves the inactivation of genes required for cytotoxicity. Identifying hypermethylated genes in this context offers insights into overcoming resistance to chemotherapeutic agents (Chang et al., 2010).

Interaction with DNA in Cancer Therapy

The interaction of cis-diamminedichloroplatinum(II) and its derivatives with DNA is crucial in cancer therapy. Understanding these interactions at a molecular level is essential for developing more effective cancer treatments (Terheggen et al., 1987).

Influence on Gene Expression

Genetic variants at CpG sites modulate genome-epigenome interaction, influencing DNA methylation levels and thereby impacting gene expression. This understanding is pivotal in elucidating mechanisms behind genetic variant-disease associations (Zhi et al., 2013).

Implications in Plant Biology

In plant biology, methyl cis-Communate and its derivatives, like cis-jasmone, play roles in plant defense and as insect semiochemicals. Understanding these compounds' roles can enhance agricultural productivity and pest management (Birkett et al., 2000).

Eigenschaften

CAS-Nummer |

1235-39-8 |

|---|---|

Produktname |

Methyl cis-Communate |

Molekularformel |

C21H32O2 |

Molekulargewicht |

316.5 g/mol |

IUPAC-Name |

methyl (1S,4aR,5S,8aR)-1,4a-dimethyl-6-methylidene-5-[(2E)-3-methylpenta-2,4-dienyl]-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylate |

InChI |

InChI=1S/C21H32O2/c1-7-15(2)9-11-17-16(3)10-12-18-20(17,4)13-8-14-21(18,5)19(22)23-6/h7,9,17-18H,1,3,8,10-14H2,2,4-6H3/b15-9+/t17-,18+,20+,21-/m0/s1 |

InChI-Schlüssel |

WYJKGKPQXWDIQP-BRUWWATDSA-N |

Isomerische SMILES |

C/C(=C\C[C@H]1C(=C)CC[C@@H]2[C@@]1(CCC[C@]2(C)C(=O)OC)C)/C=C |

SMILES |

CC(=CCC1C(=C)CCC2C1(CCCC2(C)C(=O)OC)C)C=C |

Kanonische SMILES |

CC(=CCC1C(=C)CCC2C1(CCCC2(C)C(=O)OC)C)C=C |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-(Dimethylamino)-2,2-dimethylpropyl] 2-methylprop-2-enoate](/img/structure/B75621.png)